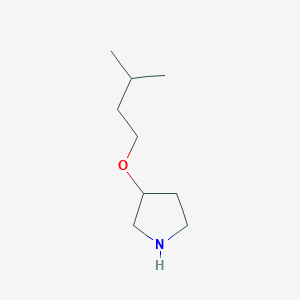

3-(Isopentyloxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(3-methylbutoxy)pyrrolidine |

InChI |

InChI=1S/C9H19NO/c1-8(2)4-6-11-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

RPPGMZVKEWPDGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1CCNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isopentyloxy Pyrrolidine

Retrosynthetic Disconnection Strategies for 3-(Isopentyloxy)pyrrolidine

Retrosynthetic analysis of this compound reveals two primary disconnection approaches. The first and most straightforward involves a C-O bond disconnection, pointing to 3-hydroxypyrrolidine and an isopentyl halide or alcohol as key precursors. This approach leverages well-established etherification reactions. A more complex strategy involves disconnecting the C-N bonds of the pyrrolidine (B122466) ring itself, which opens up a variety of methods for ring construction from acyclic precursors. This latter approach is particularly valuable for creating diverse substitution patterns on the pyrrolidine ring. researchgate.netresearchgate.net

Direct Synthesis Approaches to the Pyrrolidine Ring System

The formation of the pyrrolidine ring is a cornerstone of many synthetic strategies. Several powerful methods have been developed for this purpose.

Cycloaddition Reactions in Pyrrolidine Core Formation

[3+2] Cycloaddition reactions are a highly efficient method for constructing the five-membered pyrrolidine ring. rsc.org These reactions, particularly those involving azomethine ylides, can generate multiple stereocenters in a single step with high control. rsc.org For instance, the reaction of an azomethine ylide with an appropriate dipolarophile can directly lead to a substituted pyrrolidine. The versatility of this method allows for the synthesis of complex pyrrolidine-containing polycyclic compounds. rsc.orgmdpi.com Various catalysts, including copper(I) and iridium complexes, have been employed to promote these cycloadditions, offering access to a broad range of structurally diverse pyrrolidines. acs.orgrsc.org

Ring-Closing Metathesis for Pyrrolidine Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including pyrrolidines. tandfonline.com This reaction typically utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to cyclize acyclic diene or enyne precursors. acs.orgorganic-chemistry.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes. researchgate.net The synthesis of pyrrolidine derivatives via RCM of diallylamine (B93489) precursors proceeds efficiently under mild conditions. tandfonline.com Furthermore, ring-closing enyne metathesis (RCEM) provides a direct route to pyrrolidine derivatives containing a conjugated diene, which can be further functionalized. acs.orgorganic-chemistry.orgacs.org

Reductive Amination and Cyclization Routes

Reductive amination of dicarbonyl compounds is a classical yet effective method for pyrrolidine synthesis. mdpi.com This approach involves the condensation of a 1,4-dicarbonyl compound with an amine, followed by reduction to form the pyrrolidine ring. researchgate.net Tandem reactions that combine amination with cyclization offer a streamlined approach to substituted pyrrolidines. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-cyanopyrrolidines. nih.gov Another strategy involves the iridium-catalyzed reductive functionalization of amides, which can lead to the formation of the pyrrolidine core through a sequence of reduction, cyclization, and reductive amination. frontiersin.org

Stereoselective Introduction of the Isopentyloxy Moiety

The introduction of the isopentyloxy group at the C3-position of the pyrrolidine ring can be achieved through several methods, with stereocontrol being a key consideration.

Enantioselective Etherification at the Pyrrolidine C3-Position

The Williamson ether synthesis is a fundamental and widely used method for forming ethers. masterorganicchemistry.comtcichemicals.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, this would typically involve the deprotonation of 3-hydroxypyrrolidine to form the corresponding alkoxide, followed by reaction with an isopentyl halide. To achieve stereoselectivity, one could start with an enantiomerically pure 3-hydroxypyrrolidine. guidechem.com The choice of a non-nucleophilic base, such as sodium hydride, is crucial to prevent competing reactions. youtube.com

Another powerful method for stereoselective etherification is the Mitsunobu reaction. orgsyn.org This reaction allows for the conversion of a primary or secondary alcohol to various functional groups, including ethers, with inversion of stereochemistry. google.comgoogleapis.com The reaction typically employs a phosphine, such as triphenylphosphine (B44618), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). googleapis.comrsc.org For the synthesis of a specific enantiomer of this compound, one could start with the opposite enantiomer of 3-hydroxypyrrolidine and react it with isopentyl alcohol under Mitsunobu conditions.

| Method | Reagents | Stereochemistry | Key Considerations |

|---|---|---|---|

| Williamson Ether Synthesis | 3-Hydroxypyrrolidine, Base (e.g., NaH), Isopentyl Halide | Retention of configuration at the chiral center of the alcohol. | Requires a strong, non-nucleophilic base. Best for primary alkyl halides. masterorganicchemistry.comyoutube.com |

| Mitsunobu Reaction | 3-Hydroxypyrrolidine, Isopentyl Alcohol, Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) | Inversion of configuration at the chiral center of the alcohol. | Useful for inverting stereochemistry. Can be problematic for sterically hindered alcohols. orgsyn.orggoogleapis.com |

Diastereoselective Control in O-Alkylation Reactions

The direct O-alkylation of a chiral 3-hydroxypyrrolidine precursor is a primary route to this compound. Achieving high diastereoselectivity in this step is critical, especially when specific stereoisomers are desired. The stereochemical outcome of the alkylation is influenced by several factors, including the nature of the substrate, the electrophile, the solvent, and the reaction conditions.

Diastereoselective synthesis of substituted pyrrolidines has been a subject of extensive research. acs.orgthieme-connect.comrsc.orgcore.ac.uk For instance, methods involving asymmetric multicomponent reactions have been developed to construct highly substituted pyrrolidine rings with excellent diastereoselectivity, creating up to three stereogenic centers in a single operation. acs.org While these methods focus on C-C bond formation, the principles of stereocontrol can be extended to C-O bond formation.

In the context of O-alkylation of a 3-hydroxypyrrolidine, the existing stereocenter at C3 (if using an enantiopure starting material) can direct the approach of the incoming isopentyloxy group. The reaction of an N-protected 3-hydroxypyrrolidine with an isopentyl halide or sulfonate under basic conditions (Williamson ether synthesis) is a common approach. The choice of base and solvent can significantly impact the stereoselectivity. Bulky, non-nucleophilic bases are often preferred to minimize side reactions.

Furthermore, leveraging neighboring group participation from a strategically placed group on the pyrrolidine ring or nitrogen substituent can enforce a specific stereochemical outcome. For example, studies on the hydroxyalkylation of N,O-diprotected (3S)-3-pyrrolidinol derivatives have shown excellent diastereoselectivity in establishing a new chiral center at the C-2 position, suggesting that the inherent chirality of the pyrrolidine ring can effectively control the facial selectivity of incoming electrophiles. acs.orgnih.gov A similar directive effect can be anticipated for O-alkylation at the C3 hydroxyl group. A scalable synthesis of a bicyclic pyrrolidinol utilized a diastereoselective α-alkylation, highlighting that the selection of the electrophile is critical for success. thieme-connect.com

Table 1: Factors Influencing Diastereoselectivity in Pyrrolidine Alkylation

| Factor | Influence on Diastereoselectivity | Example/Rationale |

|---|---|---|

| Substrate Stereochemistry | The existing chiral centers on the pyrrolidine ring direct the approach of the electrophile. | In N,O-diprotected (3S)-3-pyrrolidinol, the existing stereochemistry leads to highly diastereoselective hydroxyalkylation at C-2. acs.org |

| Protecting Group | The size and nature of the nitrogen protecting group can influence the conformation of the ring and sterically hinder one face. | A bulky N-Boc group can lock the pyrrolidine ring into a specific conformation, favoring alkylation from the less hindered face. |

| Electrophile | The structure and reactivity of the isopentyl source (e.g., iodide vs. tosylate) can affect the transition state geometry. | The selection of the electrophile proved critical for the success of a diastereoselective alkylation in a scalable synthesis. thieme-connect.com |

| Base/Solvent System | The reaction conditions can influence the aggregation state of the reactants and the nature of the transition state. | The use of specific bases can influence yield and selectivity in related pyrrolidine syntheses. core.ac.uk |

Mitsunobu Reaction and Analogous Ether Formations

The Mitsunobu reaction is a powerful and reliable method for forming ethers from primary and secondary alcohols with a clean inversion of stereochemistry. byjus.comorganic-chemistry.org This makes it an exceptionally valuable tool for synthesizing a specific enantiomer of this compound from the opposite enantiomer of a 3-hydroxypyrrolidine precursor.

The reaction typically involves an alcohol, a nucleophile with a pKa of ≤ 15 (in this case, isoamyl alcohol, although typically the reaction is used to attach an acidic nucleophile to an alcohol substrate, it can be adapted for ether synthesis), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comjk-sci.com

The mechanism proceeds through the activation of the hydroxyl group of the N-protected 3-hydroxypyrrolidine by the PPh₃/DEAD adduct, forming a good leaving group (an oxyphosphonium salt). The isoamyloxide, formed in situ or added, then displaces this group via an Sₙ2 reaction. organic-chemistry.orgnih.gov The Sₙ2 nature of this step dictates the complete inversion of configuration at the stereogenic carbon bearing the hydroxyl group. jk-sci.comthermofisher.com

Key Features of the Mitsunobu Reaction for this Synthesis:

Stereochemical Inversion: Allows for the synthesis of (R)-3-(isopentyloxy)pyrrolidine from (S)-N-protected-3-hydroxypyrrolidine, and vice-versa. This is a significant advantage for stereocontrolled synthesis.

Mild Conditions: The reaction generally proceeds at or below room temperature, which is beneficial for substrates with sensitive functional groups. jk-sci.com

Broad Substrate Scope: The Mitsunobu reaction is tolerant of a wide range of functional groups. organic-chemistry.org

A potential challenge with the standard Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. However, modifications using polymer-supported reagents or alternative azodicarboxylates have been developed to simplify purification. byjus.comorganic-chemistry.org

Table 2: Comparison of O-Alkylation Methods

| Method | Stereochemistry | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Retention (or mixture) | 3-Hydroxypyrrolidine, NaH, Isopentyl Bromide | Simple reagents, one-step. | May require harsh conditions; risk of elimination; potential for racemization or epimerization leading to low diastereoselectivity. |

| Mitsunobu Reaction | Inversion | 3-Hydroxypyrrolidine, Isoamyl Alcohol, PPh₃, DEAD/DIAD | High stereospecificity (inversion); mild conditions. jk-sci.comthermofisher.com | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification; requires an acidic pronucleophile. organic-chemistry.org |

Strategic Use of Protecting Groups for Nitrogen and Oxygen Functionalities

The synthesis of this compound from precursors like 3-hydroxypyrrolidine necessitates the use of protecting groups to prevent unwanted side reactions. The pyrrolidine nitrogen is a nucleophilic and basic center, and the hydroxyl group can act as both a nucleophile and a leaving group after activation.

Nitrogen Protection: The secondary amine of the pyrrolidine ring must be protected to prevent it from competing with the hydroxyl group in the O-alkylation step or reacting with the Mitsunobu reagents. The tert-butyloxycarbonyl (Boc) group is a very common choice for this purpose. cymitquimica.com

Advantages of the Boc Group:

It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

It is stable to a wide range of reaction conditions, including the basic conditions of Williamson ether synthesis and the reagents of the Mitsunobu reaction.

It can be removed under acidic conditions (e.g., with trifluoroacetic acid) that are typically orthogonal to the newly formed ether linkage.

The bulky Boc group can influence the conformation of the pyrrolidine ring, which can be exploited to enhance diastereoselectivity in certain reactions. cymitquimica.com

Oxygen Protection: In some multi-step synthetic routes, it may be necessary to protect the hydroxyl group of 3-hydroxypyrrolidine while performing modifications elsewhere on the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, or acetals. google.com However, for the direct synthesis of this compound, the hydroxyl group is the reaction site and is therefore left unprotected. The strategic choice of when to deprotect is crucial in more complex syntheses. Several patents outline processes where the protection and deprotection of the hydroxyl group are key steps in obtaining the final pyrrolidine derivative. google.comwipo.int

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and purity of the target compound, this compound. This involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents.

For a Williamson ether synthesis approach, key parameters to optimize include:

Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the alcohol. The amount of base can influence the rate and completeness of the reaction.

Solvent: Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. The effect of solvent on reaction rate and selectivity can be significant. beilstein-journals.org

Temperature and Time: These parameters are often screened to find the minimum required for the reaction to go to completion, thereby minimizing byproduct formation.

Leaving Group: The reactivity of the isopentyl electrophile can be tuned. Isopentyl iodide is more reactive than the bromide, which is more reactive than the chloride or tosylate. This can be balanced against cost and stability.

For the Mitsunobu reaction , optimization might focus on:

Reagent Stoichiometry: Fine-tuning the amounts of PPh₃ and DEAD/DIAD (often a slight excess, e.g., 1.1-1.5 equivalents) is crucial for driving the reaction to completion.

Order of Addition: The order in which reagents are added can sometimes impact the outcome, particularly in preventing the formation of byproducts.

Temperature Control: These reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the initial exothermic process. jk-sci.com

Studies on the optimization of related pyrrolidine syntheses have shown that systematic screening of catalysts, bases, solvents, and temperature is an effective strategy to improve yields and selectivities. researchgate.netresearchgate.net

Comparative Analysis of Proposed Synthetic Routes for this compound

There are several plausible synthetic routes to this compound, each with its own advantages and disadvantages. The optimal route often depends on the desired stereochemistry, scale of the synthesis, and the availability of starting materials.

Route 1: Diastereoselective Williamson Ether Synthesis This route involves the direct alkylation of an N-protected 3-hydroxypyrrolidine with an isopentyl halide.

Steps:

Protect the nitrogen of (R)- or (S)-3-hydroxypyrrolidine (e.g., with a Boc group).

React the N-Boc-3-hydroxypyrrolidine with a base (e.g., NaH) followed by an isopentyl halide (e.g., 1-bromo-3-methylbutane).

Deprotect the nitrogen to yield the final product.

Pros: Potentially fewer steps, uses common and relatively inexpensive reagents.

Cons: The key O-alkylation step may suffer from low diastereoselectivity, leading to a mixture of products that could be difficult to separate. Risk of elimination side reactions.

Route 2: Mitsunobu Reaction This route utilizes the stereospecific inversion chemistry of the Mitsunobu reaction.

Steps:

Protect the nitrogen of (R)- or (S)-3-hydroxypyrrolidine (e.g., with a Boc group).

React the N-Boc-3-hydroxypyrrolidine with isoamyl alcohol, PPh₃, and DEAD/DIAD. This will invert the stereocenter at C3.

Deprotect the nitrogen.

Pros: Excellent and predictable stereochemical control (inversion). organic-chemistry.orgthermofisher.com Mild reaction conditions.

Cons: Higher cost of reagents (PPh₃, DEAD/DIAD). Generates stoichiometric amounts of byproducts that require careful purification.

Route 3: Reductive Amination of a Precursor Ketone This hypothetical route would involve constructing the pyrrolidine ring from an acyclic precursor.

Steps:

Synthesize a ketone precursor such as 1-(isopentyloxy)-4-halobutan-2-one.

Perform a reductive amination with ammonia (B1221849) or a protected amine to form the pyrrolidine ring.

Pros: Could potentially be a convergent synthesis.

Cons: The synthesis of the acyclic precursor could be lengthy. Control of stereochemistry at C3 would need to be addressed, likely through an asymmetric reduction step, adding complexity.

Table 3: Comparative Overview of Synthetic Routes

| Feature | Route 1: Williamson Synthesis | Route 2: Mitsunobu Reaction | Route 3: Reductive Amination |

|---|---|---|---|

| Starting Materials | 3-Hydroxypyrrolidine, Isopentyl halide | 3-Hydroxypyrrolidine, Isoamyl alcohol | Acyclic keto-halide |

| Stereocontrol | Potentially poor (retention/mixture) | Excellent (inversion) | Dependent on asymmetric reduction method |

| Number of Steps | Fewer (potentially 3 from commercial start) | Fewer (potentially 3 from commercial start) | Potentially more, due to precursor synthesis |

| Key Challenges | Achieving high diastereoselectivity | Purification from byproducts | Synthesis of precursor, stereocontrol |

| Ideal Application | When a mixture of diastereomers is acceptable or for achiral synthesis. | For the synthesis of a specific, single enantiomer. | When chiral 3-hydroxypyrrolidine is unavailable. |

Chemical Transformations and Derivatization of 3 Isopentyloxy Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 3-(Isopentyloxy)pyrrolidine is a nucleophilic and basic center, making it amenable to a variety of functionalization reactions.

N-Functionalization: Alkylation, Acylation, and Sulfonylation

N-Alkylation: The secondary amine of the pyrrolidine can be readily alkylated through nucleophilic substitution reactions with alkyl halides or via reductive amination. The choice of reagents and conditions can be tailored to introduce a wide array of alkyl groups. For instance, reaction with alkyl halides in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like acetonitrile (B52724) or DMF, is a common method for N-alkylation. organic-chemistry.org Catalytic methods, such as the use of ruthenium or iridium complexes, can facilitate the N-alkylation with alcohols through a "borrowing hydrogen" strategy, offering a more atom-economical and environmentally benign approach. nih.gov

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents like acid chlorides and acid anhydrides to form the corresponding amides. These reactions are typically fast and can be carried out at room temperature. crunchchemistry.co.ukyoutube.com The use of a non-nucleophilic base, such as triethylamine or pyridine, is often employed to neutralize the hydrogen chloride or carboxylic acid byproduct. crunchchemistry.co.uk Chemoselective N-acylation can be achieved even in the presence of other functional groups. researchgate.net

N-Sulfonylation: Sulfonamides can be synthesized by reacting the pyrrolidine with sulfonyl chlorides in the presence of a base. merckmillipore.com This reaction is robust and allows for the introduction of various aryl or alkylsulfonyl groups, which can significantly alter the electronic and steric properties of the molecule. merckmillipore.comresearchgate.net The resulting sulfonamides are important motifs in medicinal chemistry.

Interactive Data Table: N-Functionalization Reactions of Pyrrolidine Derivatives

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | K2CO3, Acetonitrile, rt | N-Alkylpyrrolidine |

| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Triethylamine, Dichloromethane, 0 °C to rt | N-Acetylpyrrolidine |

| N-Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | Pyridine, Dichloromethane, rt | N-Tosylpyrrolidine |

Amidation and Ureation Reactions

Amidation: Beyond simple acylation, the pyrrolidine nitrogen can participate in more complex amide bond formations, for instance, in peptide synthesis. Coupling with a carboxylic acid is typically mediated by a coupling reagent to form an activated species that readily reacts with the amine. rsc.org Common coupling reagents include carbodiimides (like DCC or EDC) often in combination with additives like HOBt to suppress side reactions and epimerization. nih.gov

Ureation Reactions: The reaction of this compound with isocyanates provides a straightforward route to N,N'-disubstituted ureas. commonorganicchemistry.comresearchgate.net This reaction is generally rapid and proceeds by the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the isocyanate. commonorganicchemistry.com Alternatively, urea (B33335) derivatives can be formed using reagents like carbonyldiimidazole (CDI) or triphosgene, which serve as phosgene (B1210022) equivalents. commonorganicchemistry.comgoogle.com

Interactive Data Table: Amidation and Ureation of Pyrrolidine Derivatives

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Amidation (Peptide Coupling) | Carboxylic Acid, EDC, HOBt | DMF, rt | Amide |

| Ureation | Isocyanate (e.g., Phenyl Isocyanate) | THF or DCM, rt | Urea |

Reactivity of the Isopentyloxy Ether Linkage

The ether bond in this compound is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.

Cleavage Reactions of the Ether Bond under Various Conditions

The cleavage of ethers is most commonly accomplished using strong acids, particularly hydrohalic acids like HI and HBr. kyushu-u.ac.jpmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms more susceptible to nucleophilic attack by the halide ion. masterorganicchemistry.comorgoreview.com The regioselectivity of the cleavage depends on the nature of the alkyl groups attached to the oxygen. For an ether with a secondary alkyl group like the one at the C3 position of the pyrrolidine and a primary alkyl group (isopentyl), the reaction likely proceeds via an S(_N)2 mechanism. libretexts.org In this case, the nucleophile (e.g., iodide) would preferentially attack the less hindered primary carbon of the isopentyl group, leading to 3-hydroxypyrrolidine and isopentyl iodide. Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage and often operate under milder conditions than strong protic acids. masterorganicchemistry.com

Interactive Data Table: Ether Cleavage Reactions

| Reagent | Mechanism | Products |

|---|---|---|

| HI or HBr (strong acid) | SN2 | 3-Hydroxypyrrolidine and Isopentyl Halide |

| BBr3 (Lewis acid) | Lewis acid-assisted cleavage | 3-Hydroxypyrrolidine and Isopentyl Bromide |

Functionalization of the Isopentyl Side Chain

While direct functionalization of the unactivated C-H bonds of the isopentyl side chain is challenging, certain strategies can be envisioned. Radical-mediated reactions, for instance, could potentially introduce functionality. The Hofmann-Löffler-Freytag reaction, although typically used for forming pyrrolidines, demonstrates the principle of remote C-H functionalization via a radical pathway. libretexts.org Modern methods for C-H functionalization using transition metal catalysts could also be explored, although achieving selectivity on a flexible alkyl chain in the presence of a reactive pyrrolidine ring would be a significant challenge. More practically, the isopentyl group could be modified prior to its installation as an ether, or the ether could be cleaved to reveal a hydroxyl group at the C3 position, which can then be re-functionalized.

Stereochemical Stability and Epimerization Studies at the C3 Position

If this compound is prepared from a chiral starting material, the stereocenter at the C3 position is a key feature. The stability of this stereocenter to epimerization is an important consideration in any chemical transformation.

Generally, the C3 position of a pyrrolidine ring is relatively stable to epimerization under many reaction conditions. However, conditions that involve the formation of a carbocation or a carbanion adjacent to the stereocenter could lead to racemization or epimerization. For instance, strong basic conditions could potentially lead to deprotonation at C2 or C4, but deprotonation at C3 is less likely unless activated by an adjacent electron-withdrawing group. Acid-catalyzed cleavage of the ether bond via an S(_N)1 mechanism, which would involve a carbocation at C3, would lead to loss of stereochemical integrity. However, as discussed, an S(_N)2 mechanism is more probable for the cleavage of the isopentyloxy group. libretexts.org Studies on substituted pyrrolidines have shown that the stereochemistry at C3 can be influenced by the reaction conditions and the nature of the substituents. emich.edu For example, in some palladium-catalyzed C-H arylation reactions of proline derivatives, the stereochemistry at adjacent positions can be controlled, but epimerization can sometimes be promoted by the choice of base. Therefore, careful selection of reaction conditions is crucial to maintain the stereochemical purity of C3-substituted pyrrolidines like this compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The pyrrolidine ring is a well-established and significant heterocyclic scaffold in medicinal chemistry and drug discovery. researchgate.netwikipedia.org Numerous methodologies have been developed for its synthesis and functionalization. nih.govbeilstein-journals.orgmdpi.com These methods include modifications of the pyrrolidine ring itself, such as N-alkylation, N-acylation, and the introduction of substituents at various carbon positions, leading to a diverse array of analogues with a wide range of biological activities. researchgate.netmdpi.com

Similarly, the isopentyloxy group, a five-carbon branched ether linkage, has been incorporated into various molecular frameworks. rsc.orgamazonaws.comderpharmachemica.comnih.govpreprints.org For instance, research has been conducted on compounds where an isopentyloxy group is attached to a phenyl ring, but this is chemically distinct from the target compound this compound. nih.govacs.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules, including various pyrrolidine derivatives. csic.estcichemicals.comnih.gov These reactions, by their nature, allow for significant structural diversity. However, a review of the available literature did not yield specific examples of MCRs that utilize this compound as a starting material.

One study was identified that involved enamines derived from 2-(isopentyloxy)acetaldehyde in reactions with nitro olefins. ethz.ch While this research incorporates the isopentyloxy moiety, the primary reactant is not this compound, and the resulting chemical transformations are not directly applicable to the derivatization of the target compound.

Comprehensive Spectroscopic and Structural Characterization of 3 Isopentyloxy Pyrrolidine

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 3-(Isopentyloxy)pyrrolidine (molecular formula: C₉H₁₉NO), the expected exact mass of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally measured value.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the isopentyl group, cleavage of the ether bond, and fragmentation of the pyrrolidine (B122466) ring. A hypothetical fragmentation table is presented below to illustrate potential major fragments.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M-C₅H₁₁]⁺ | Pyrrolidin-3-ol radical cation | 86.0599 |

| [C₅H₁₁O]⁺ | Isopentyloxy cation | 87.0805 |

| [C₄H₈N]⁺ | Azetidinium ion derivative | 70.0651 |

This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize this compound.

1D NMR (¹H, ¹³C, DEPT) for Initial Structural Assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, protons on the carbon atom bearing the ether oxygen would be expected to resonate at a lower field compared to other aliphatic protons. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would provide information about their hybridization and bonding environment. The carbon attached to the oxygen of the ether and the nitrogen of the pyrrolidine ring would have characteristic chemical shifts.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below as a reference. These values are estimations and would require experimental verification.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine N-H | 1.5 - 2.5 | - |

| Pyrrolidine C2-H | 2.8 - 3.2 | 45 - 50 |

| Pyrrolidine C3-H | 3.8 - 4.2 | 75 - 80 |

| Pyrrolidine C4-H | 1.8 - 2.2 | 30 - 35 |

| Pyrrolidine C5-H | 2.8 - 3.2 | 45 - 50 |

| Isopentyloxy O-CH₂ | 3.4 - 3.6 | 68 - 72 |

| Isopentyloxy CH | 1.6 - 1.8 | 38 - 42 |

| Isopentyloxy CH₂ | 1.4 - 1.6 | 25 - 30 |

| Isopentyloxy CH₃ | 0.8 - 1.0 | 22 - 24 |

These are predicted chemical shift ranges and would need to be confirmed by experimental data.

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule, confirming the connectivity of the protons in both the pyrrolidine ring and the isopentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the isopentyloxy group and the pyrrolidine ring (i.e., the correlation between the O-CH₂ protons and the C3 of the pyrrolidine).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY would be instrumental in determining the relative stereochemistry at the C3 position of the pyrrolidine ring, if applicable, by observing through-space correlations between the C3 proton and other protons on the ring.

Dynamic NMR Studies for Conformational Exchange.

The pyrrolidine ring is known to undergo conformational changes, often referred to as pseudorotation. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the conformational dynamics of the this compound ring. By analyzing changes in the line shapes of the NMR signals with temperature, the energy barriers for ring inversion and other conformational exchange processes could be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected absorptions include the N-H stretching vibration of the secondary amine in the pyrrolidine ring (typically around 3300-3500 cm⁻¹), C-H stretching vibrations of the aliphatic groups (around 2850-3000 cm⁻¹), and the C-O stretching vibration of the ether linkage (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds. The Raman spectrum would also show characteristic bands for the C-C and C-H vibrations of the aliphatic framework.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-O (Ether) | Stretch | 1050 - 1150 |

| C-N (Amine) | Stretch | 1020 - 1250 |

| CH₂ | Bend | 1450 - 1470 |

These are general ranges for the expected vibrational frequencies.

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Purity Determination.

If this compound is chiral, which would be the case if it is synthesized from a chiral starting material or as a racemic mixture, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample would exhibit a characteristic CD spectrum, and the technique could be used to determine the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. The sign and magnitude of the Cotton effects in the CD spectrum could also be used, in conjunction with computational methods, to assign the absolute configuration of the stereocenter(s).

Electronic Circular Dichroism (ECD) for Absolute Configuration.

No published ECD spectra or computational studies for this compound are available. This technique is crucial for determining the absolute configuration of chiral molecules by analyzing the differential absorption of circularly polarized light. Without experimental data or theoretical calculations, no information can be provided on its chiroptical properties.

Optical Rotation Measurements.

There are no reported specific rotation values ([α]D) for the enantiomers of this compound in the scientific literature. Optical rotation is a fundamental property used to characterize chiral compounds and determine their enantiomeric purity.

X-ray Crystallography for Solid-State Molecular Structure Elucidation (if applicable).

No crystal structure data for this compound or its salts have been deposited in crystallographic databases or published in scientific journals. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state, which is essential for unambiguous structural elucidation.

Due to the strict adherence to the provided outline and the exclusion of information not directly pertaining to this compound, the generation of a scientifically accurate and informative article as requested is not feasible. The creation of such an article would necessitate the fabrication of data, which is contrary to scientific and ethical standards.

Theoretical and Computational Chemistry Studies of 3 Isopentyloxy Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. nrel.govmdpi.com These methods allow for the detailed analysis of molecular orbitals and the prediction of reactive sites, offering insights into the chemical behavior of 3-(Isopentyloxy)pyrrolidine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO identifies regions most likely to accept an electron, highlighting sites for nucleophilic attack.

For this compound, calculations performed at the B3LYP/6-31G(d) level of theory would likely show the HOMO is primarily localized on the nitrogen atom of the pyrrolidine (B122466) ring and the adjacent oxygen atom of the ether linkage. This is due to the high electron density associated with these lone-pair bearing heteroatoms. The LUMO, in contrast, would be expected to be distributed more diffusely across the C-N and C-O antibonding orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.25 | Indicates susceptibility to electrophilic attack, primarily at the N and O atoms. |

| LUMO Energy | 2.15 | Indicates sites for nucleophilic attack, associated with C-N/C-O antibonding orbitals. |

| HOMO-LUMO Gap (ΔE) | 8.40 | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Note: These values are illustrative and would be formally determined via specific DFT calculations.

Fukui functions offer a more quantitative method to pinpoint reactive sites within a molecule by analyzing the change in electron density as an electron is added or removed. researchgate.netnih.gov The function f⁻(r) corresponds to electrophilic attack (reactivity towards electron acceptors), while f⁺(r) relates to nucleophilic attack (reactivity towards electron donors).

Condensed Fukui functions simplify this analysis by assigning a value to each atom. For this compound, the nitrogen atom of the pyrrolidine ring is expected to have the highest f⁻ value, marking it as the primary site for electrophilic attack. The oxygen atom would be a secondary site. The carbon atoms adjacent to the nitrogen and oxygen would likely exhibit the highest f⁺ values, making them the most probable sites for nucleophilic attack. This analysis is crucial for predicting the outcomes of chemical reactions involving this molecule. acs.orgvulcanchem.com

Table 2: Hypothetical Condensed Fukui Indices for Key Atoms in this compound

| Atom | f⁻ (Electrophilic Attack) | f⁺ (Nucleophilic Attack) |

| Pyrrolidine N | 0.35 | 0.05 |

| Ether O | 0.21 | 0.08 |

| C2 (next to N) | 0.04 | 0.18 |

| C3 (with ether) | 0.06 | 0.15 |

| C5 (next to N) | 0.04 | 0.18 |

Note: Values are illustrative. The highest values in each column (bolded) indicate the most likely sites for the respective type of attack.

Conformational Landscape Analysis of this compound

Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. This process helps to identify low-energy conformers and the energy barriers between them. For this compound, key dihedral angles to scan would include those defining the puckering of the pyrrolidine ring (e.g., C2-N-C5-C4) and the orientation of the isopentyloxy side chain relative to the ring.

The pyrrolidine ring itself typically adopts envelope or twisted conformations to relieve ring strain. rsc.orgresearchgate.net The bulky isopentyloxy group at the C3 position will significantly influence the preferred pucker of the ring, likely favoring conformations where this large substituent occupies a pseudo-equatorial position to minimize steric hindrance. nih.gov PES scans would reveal the relative energies of these different puckered forms.

While PES scans map static energy points, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. youtube.commdpi.com By simulating the movements of atoms at a given temperature, MD can explore the accessible conformational space and reveal the probabilities of occupying different states. rsc.org

An MD simulation of this compound in a solvent like water or chloroform (B151607) would show the constant flexing of the pyrrolidine ring and the rotation of the side chain. The simulation would likely confirm that the most stable conformers are those identified by the PES scan. Furthermore, it could reveal transient hydrogen bonding interactions between the ether oxygen or pyrrolidine nitrogen and solvent molecules, which can influence conformational preferences.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data with increasing accuracy, providing a valuable tool for structure verification. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR): Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net Calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can be performed on the lowest-energy conformers. The final predicted spectrum is a Boltzmann-weighted average of the spectra for each significant conformer. github.io For this compound, this would help assign the complex signals arising from the diastereotopic protons on the pyrrolidine ring and the various carbons of the isopentyl group.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | Predicted δ (ppm) | Description |

| C2 | 53.5 | Pyrrolidine carbon adjacent to N |

| C3 | 78.2 | Pyrrolidine carbon with ether linkage |

| C4 | 30.1 | Pyrrolidine carbon |

| C5 | 53.9 | Pyrrolidine carbon adjacent to N |

| O-CH₂ | 68.9 | Methylene of isopentyl group |

| CH₂ (isopentyl) | 39.5 | Methylene of isopentyl group |

| CH (isopentyl) | 25.4 | Methine of isopentyl group |

| CH₃ (isopentyl) | 22.8 | Methyls of isopentyl group |

Note: Predicted values are illustrative and depend heavily on the level of theory and solvent model used. arxiv.org

Infrared (IR): The vibrational frequencies and their corresponding intensities can also be calculated. These calculations help in assigning the peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the N-H stretch (if non-acylated), C-H stretches of the alkyl groups, and the prominent C-O ether stretch.

UV-Vis: Time-dependent DFT (TD-DFT) can predict electronic transitions. acs.org As this compound lacks extensive chromophores, it would be predicted to have no significant absorption in the visible region and only weak absorptions in the far UV range, corresponding to n→σ* and σ→σ* transitions.

Mechanistic Investigations of Synthetic Transformations via Computational Modeling.

No published studies detailing the mechanistic investigations of synthetic transformations for this compound using computational modeling were found. Such studies would theoretically involve the use of methods like Density Functional Theory (DFT) or other quantum chemical calculations to explore the reaction pathways for its synthesis. Key aspects of such an investigation would include:

Identification of Transition States: Characterizing the high-energy structures that connect reactants to intermediates and products.

Analysis of Reaction Intermediates: Investigating the stability and electronic properties of any transient species formed during the reaction.

Calculation of Reaction Energy Profiles: Determining the thermodynamics and kinetics of the synthetic route by calculating the energy changes along the reaction coordinate.

Without dedicated research in this area, no data on activation energies, reaction enthalpies, or the geometries of transition states and intermediates for the synthesis of this compound can be provided.

Docking Studies of this compound with Non-Biological Model Systems (e.g., metal centers for catalysis).

There is no available research on the docking studies of this compound with non-biological model systems. Such studies are crucial for understanding the potential of a molecule to act as a ligand in catalysis or to interact with various material surfaces. A computational docking study in this context would typically involve:

Defining a Model System: Selecting a relevant metal center, nanoparticle surface, or other non-biological receptor.

Predicting Binding Poses: Using molecular docking algorithms to predict the most likely and energetically favorable orientations of this compound when interacting with the model system.

Calculating Binding Affinities: Estimating the strength of the interaction between the ligand and the non-biological target, often expressed as a binding energy or score.

As no such studies have been published, data on binding energies, interaction modes (e.g., hydrogen bonding, van der Waals forces), or preferred coordination geometries with catalytic metal centers for this compound remains unavailable.

Potential Academic Applications and Future Research Directions

3-(Isopentyloxy)pyrrolidine as a Building Block in Complex Molecule Synthesis

The substituted pyrrolidine (B122466) motif is a cornerstone in the synthesis of natural products and pharmaceuticals. mdpi.comresearchgate.netnih.gov As such, this compound represents a valuable, yet largely untapped, building block for drug discovery. researchgate.netnih.gov Its structure, featuring a secondary amine, a chiral center, and a lipophilic isopentyloxy side chain, offers multiple points for diversification.

Future research could focus on incorporating this scaffold into novel chemical entities. The secondary amine provides a nucleophilic handle for elaboration, allowing it to be integrated into larger molecular frameworks through reactions such as acylation, alkylation, and reductive amination. The isopentyloxy group can influence the pharmacokinetic properties of a final compound, potentially enhancing membrane permeability and metabolic stability. The development of synthetic routes that utilize this compound could lead to new classes of bioactive molecules, leveraging the proven importance of the 3-substituted pyrrolidine structure in biologically active compounds. researchgate.netnih.govchemrxiv.org

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-3-(isopentyloxy)pyrrolidines |

| N-Acylation | Acyl Chloride, Base | N-Acyl-3-(isopentyloxy)pyrrolidines (Amides) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted-3-(isopentyloxy)pyrrolidines |

| Palladium-catalyzed Coupling | Aryl Halide, Pd Catalyst | N-Aryl-3-(isopentyloxy)pyrrolidines |

Evaluation of this compound as a Chiral Ligand in Asymmetric Catalysis

Chiral pyrrolidine derivatives are widely employed as organocatalysts and as ligands for transition metals in asymmetric synthesis. nih.govmdpi.com These catalysts are instrumental in producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. The stereocenter at the C3 position of this compound makes it an attractive candidate for development into a novel chiral ligand.

Future investigations would involve the synthesis of enantiomerically pure (R)- and (S)-3-(Isopentyloxy)pyrrolidine. These enantiomers could then be derivatized, for instance, by appending coordinating groups to the nitrogen atom, to create new ligands for metals like rhodium, iridium, and palladium. snnu.edu.cn The performance of these new metal-ligand complexes could be assessed in a variety of asymmetric transformations, such as hydrogenations, C-H functionalizations, and cross-coupling reactions. The size and conformation of the isopentyloxy group could exert unique steric and electronic influences on the catalytic environment, potentially leading to high levels of enantioselectivity in targeted reactions. nih.govresearchgate.net

Exploration in Materials Science Research

The incorporation of pyrrolidine units into polymers can impart unique properties, including altered solubility, thermal stability, and surface adhesion. The specific structure of this compound, with its combination of a polar amine head and a nonpolar alkyl ether tail, suggests potential applications in materials science.

A promising research avenue is the use of this compound as a monomer or functional additive in polymerization reactions. For example, it could be incorporated into polyamides or polyimides, where the pyrrolidine ring and its bulky side chain could disrupt polymer packing and modify the material's bulk properties. Another potential application is as a surface modifier. The pyrrolidine nitrogen could anchor the molecule to a variety of surfaces (e.g., metal oxides, silicon wafers), presenting the isopentyloxy chains outwards. This would create a hydrophobic, low-energy surface, which could be useful for applications requiring water repellency or specific adsorption characteristics.

Investigations into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govresearchgate.net The structure of this compound is conducive to participating in such assemblies. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the C-H bonds of the aliphatic chain can engage in van der Waals interactions.

Future studies could explore the self-assembly behavior of this compound and its derivatives. researchgate.net By adding functional groups capable of directional interactions (e.g., amides, ureas, or aromatic rings), researchers could induce the formation of ordered structures like nanotubes, vesicles, or gels. nih.gov The interplay between the hydrogen-bonding capacity of the pyrrolidine core and the hydrophobic interactions of the isopentyloxy tail could be tuned to control the morphology and stability of the resulting supramolecular architectures. These materials could find applications in areas such as molecular recognition and encapsulation.

Development of Novel Analytical Methods for Detection and Quantification

As with any novel compound, robust analytical methods are required for its detection and quantification in various matrices. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be used for structural elucidation, more specific methods would be needed for complex samples.

Future work in this area would involve developing and validating chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), for separating this compound from impurities or other components in a mixture. If the compound is used in biological or environmental studies, highly sensitive methods using tandem mass spectrometry (LC-MS/MS or GC-MS/MS) would be necessary for trace-level quantification. Furthermore, if the chiral properties of the compound are exploited, the development of chiral chromatography methods to separate and quantify the individual enantiomers will be essential.

Expansion of Structure-Reactivity Relationship Studies of 3-Substituted Pyrrolidines

The reactivity and properties of the pyrrolidine ring are significantly influenced by the nature of its substituents. nih.govbeilstein-journals.org The 3-isopentyloxy group in the target molecule presents a combination of steric bulk and electronic effects (an electron-donating ether oxygen) that can be systematically studied.

A comprehensive study of this compound would contribute to a deeper understanding of structure-reactivity relationships within this class of heterocycles. Researchers could compare its nucleophilicity, basicity, and conformational preferences to other 3-substituted pyrrolidines (e.g., 3-hydroxy-, 3-amino-, or 3-alkylpyrrolidines). Computational modeling could complement experimental studies to rationalize how the substituent influences the electronic distribution and steric accessibility of the ring's nitrogen atom. This fundamental knowledge is crucial for predicting the behavior of this building block in complex synthetic sequences and for designing new catalysts and materials.

Prospects for Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comejcmpr.com Applying these principles to the synthesis of this compound is a vital research direction.

Future efforts should focus on developing sustainable synthetic routes. This could involve exploring catalytic methods that avoid stoichiometric reagents, using environmentally benign solvents like water or supercritical CO₂, or employing energy-efficient techniques such as microwave-assisted synthesis. nih.govmdpi.com For example, a potential green route could be the catalytic reductive amination of a suitable keto-ether precursor or a [3+2] cycloaddition reaction under solvent-free conditions. researchgate.net The development of a scalable, cost-effective, and green synthesis would be critical for making this compound readily available for the diverse applications outlined above.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 3-(Isopentyloxy)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting pyrrolidine with isopentyl bromide under basic conditions (e.g., NaH in THF at 0–25°C) can yield the target compound. Temperature control is critical: elevated temperatures may lead to side reactions (e.g., elimination), while lower temperatures favor substitution . Retrosynthetic analysis using AI models (e.g., Template_relevance Reaxys) suggests prioritizing precursors with high steric accessibility at the pyrrolidine oxygen for efficient coupling .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H NMR should show distinct signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm) and isopentyloxy methyl groups (δ 0.8–1.2 ppm). C NMR confirms ether linkage (C-O resonance ~70 ppm) .

- X-ray crystallography : Resolve spatial arrangement; pyrrolidine’s chair conformation and isopentyloxy orientation can be validated .

- Mass spectrometry : Molecular ion peak (e.g., [M+H]) should match the theoretical molecular weight (~171.3 g/mol) .

Q. What preliminary pharmacological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays:

- Receptor binding : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to bioactive pyrrolidine derivatives .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation; fluorine or trifluoromethyl analogs show enhanced stability .

- Toxicity : MTT assays in HEK293 or HepG2 cells to evaluate cytotoxicity thresholds .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved?

- Methodological Answer :

- Dose-response curves : Replicate studies across multiple concentrations to identify non-linear effects (e.g., hormesis).

- Structural analogs : Compare with 3-(4-Fluorophenyl)pyrrolidine or 3-(Chlorophenyl)pyrrolidine to isolate substituent-specific effects .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., monoamine transporters) and validate via mutagenesis .

Q. What strategies optimize the regioselective functionalization of this compound for SAR studies?

- Methodological Answer :

- Cross-coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrrolidine nitrogen .

- Protecting groups : Use Boc or Fmoc to temporarily block reactive sites during multi-step syntheses .

- Directed C-H activation : Ruthenium or palladium catalysts enable selective modification of the pyrrolidine ring .

Q. How do steric and electronic effects of the isopentyloxy group influence conformational dynamics?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software can model rotational barriers of the isopentyloxy chain and predict dominant conformers .

- Dynamic NMR : Variable-temperature H NMR detects restricted rotation (e.g., coalescence temperature for methyl groups) .

- Comparative studies : Contrast with 3-(methoxy)pyrrolidine to quantify steric contributions to ring puckering .

Q. What advanced analytical techniques resolve batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- HPLC-MS/MS : Quantify impurities (e.g., unreacted isopentyl bromide) with a C18 column and ESI ionization .

- Chiral chromatography : Use amylose-based columns to detect enantiomeric impurities if asymmetric synthesis is attempted .

- Stability studies : Accelerated degradation under heat/light to identify degradation pathways (e.g., ether cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.